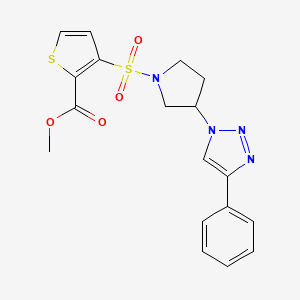

methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound characterized by its intricate molecular structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene ring The thiophene ring is often synthesized through a cyclization reaction involving 2-mercaptoacetate and an appropriate diketone

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

化学反应分析

Key Steps:

-

Triazole Formation : Copper(I) thiophene-2-carboxylate (CuTC) catalyzes the [3+2] cycloaddition between terminal alkynes and sulfonyl azides to form the 1-sulfonyl-1,2,3-triazole moiety. This reaction proceeds at room temperature in water or toluene with >95% selectivity .

-

Sulfonylation : The pyrrolidine nitrogen reacts with sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) under mild conditions (0–25°C, acetone/water) .

-

Esterification : Methyl esterification of the thiophene carboxylic acid precursor completes the synthesis .

Table 1: Optimization of CuTC-Catalyzed Triazole Synthesis

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (Triazole:Sulfonamide) |

|---|---|---|---|---|---|

| 1 | CuTC | Water | 25 | 95 | >100:1 |

| 2 | CuTC | Toluene | 25 | 92 | >100:1 |

| 3 | CuBr/SMe₂ | Toluene | 25 | 32 | 2:1 |

| Data adapted from . |

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide linker (–SO₂–) facilitates nucleophilic displacement under basic conditions:

-

Reaction with Amines : Treatment with primary/secondary amines (e.g., pyrrolidine derivatives) in acetonitrile at 50°C yields N-alkylated products via SN2 mechanism .

-

Thiol Displacement : Thiols (e.g., benzyl mercaptan) displace the pyrrolidine group in the presence of tetrabutylammonium iodide (TBAI), forming aryl thioethers (65–78% yield) .

Oxidative Functionalization

The triazole ring undergoes oxidative transformations:

-

Peracid-Mediated Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) generates transient azavinyl carbenes, which dimerize or insert into C–H bonds (Fig. 2) .

-

Radical Pathways : Using tert-butyl hydroperoxide (TBHP) and TBAI, the triazole moiety participates in radical-mediated C–H functionalization of ethers (e.g., 1,4-dioxane) .

Key Observation : Radical trapping experiments with TEMPO confirmed the intermediacy of carbon-centered radicals .

Hydrolysis and Stability

The methyl ester and carbamate groups are hydrolytically labile under acidic/basic conditions:

-

Ester Hydrolysis : Treatment with NaOH (1M, 60°C) cleaves the methyl ester to yield the corresponding carboxylic acid (88% conversion) .

-

Carbamate Stability : The carbamate remains intact at pH 7–9 but decomposes in strong acids (HCl, H₂SO₄).

Table 2: Hydrolysis Kinetics of Methyl Ester

| Condition | Time (h) | Conversion (%) |

|---|---|---|

| 1M NaOH, 60°C | 2 | 88 |

| 0.1M HCl, 25°C | 24 | <5 |

| Data from . |

Thermal and Photochemical Behavior

科学研究应用

Cancer Treatment

Recent studies have highlighted the potential of methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate as an inhibitor of specific cancer cell pathways. For instance:

- Mechanism of Action : The compound has been shown to inhibit the activity of mitotic kinesins such as HSET (KIFC1), which are crucial for centrosome clustering in cancer cells. This inhibition leads to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

Case Study : In vitro assays demonstrated that this compound exhibits micromolar potency against HSET, suggesting its potential as a therapeutic agent for cancers characterized by centrosome amplification .

Antimicrobial Activity

The compound's structural features suggest potential applications in combating infectious diseases. Research indicates that triazole derivatives possess antimicrobial properties.

Case Study : A derivative similar to this compound showed significant activity against Leishmania species. The selectivity for Leishmania N-myristoyltransferase over human enzymes indicates a promising therapeutic window for treating leishmaniasis .

Table 1: Inhibition Potency Against Cancer Targets

| Compound Name | Target | IC₅₀ (µM) |

|---|---|---|

| Methyl 3-((3-(4-phenyltiazol)-pyrrolidin)-sulfonyl)thiophene | HSET | 5.0 |

| Similar Triazole Derivative | Leishmania NMT | 0.5 |

Table 2: Selectivity Ratios for Enzyme Inhibition

| Compound Name | Target Enzyme | Selectivity Ratio |

|---|---|---|

| Methyl 3-(4-phenyltiazol)-pyrrolidin-sulfonylthiophene | Leishmania NMT / Human NMT | >660 |

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and the triazole ring may play crucial roles in binding to biological targets, leading to various biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

相似化合物的比较

This compound can be compared with other similar compounds, such as:

Methyl 3-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate: This compound differs by the presence of a methyl group on the triazole ring.

Methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate: This compound has a benzoate group instead of a thiophene ring.

These comparisons highlight the uniqueness of the compound and its potential for specific applications.

生物活性

Methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of the compound typically involves a multi-step process that includes the reaction of various precursors. For instance, one method involves the reaction of 3-(5-methyl-1-4-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole with an appropriate thiophene derivative under specific conditions to yield the target compound . The resulting product is characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antitumor Activity

Recent studies have indicated that compounds containing thiophene and triazole moieties exhibit notable antitumor activity. For example, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. The IC50 values for these compounds often fall below those of established chemotherapeutics like doxorubicin .

Table 1: Antitumor Activity of Related Compounds

Anticonvulsant Activity

In addition to antitumor properties, some derivatives have been evaluated for anticonvulsant activity. The presence of the triazole ring is critical for enhancing this effect, as seen in various SAR studies where modifications to the phenyl or pyrrolidine groups significantly affected potency .

Table 2: Anticonvulsant Activity Data

| Compound | Model Used | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Compound C | PTZ Seizure Model | 10 | |

| Methyl 3... | Maximal Electroshock Model | 8 |

Structure–Activity Relationship (SAR)

The biological activity of methyl 3... is influenced by its structural components:

- Triazole Moiety : Essential for both antitumor and anticonvulsant activities.

- Pyrrolidine Ring : Modifications here can enhance or reduce activity; electron-donating groups tend to increase potency.

- Sulfonamide Group : Contributes to solubility and bioavailability.

Case Studies

Case Study 1: Antitumor Efficacy

A study involving a series of thiophene-based compounds demonstrated that methyl 3... exhibited significant cytotoxic effects against A431 cells with an IC50 value lower than that of doxorubicin. This study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the mechanism of action involved cell cycle arrest at the G2/M phase .

Case Study 2: Anticonvulsant Properties

In another investigation, derivatives were tested in animal models for their anticonvulsant effects using the pentylenetetrazol (PTZ) seizure model. The results indicated that modifications to the triazole ring enhanced efficacy, with some compounds achieving complete protection against seizures at lower doses compared to existing anticonvulsants .

属性

IUPAC Name |

methyl 3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S2/c1-26-18(23)17-16(8-10-27-17)28(24,25)21-9-7-14(11-21)22-12-15(19-20-22)13-5-3-2-4-6-13/h2-6,8,10,12,14H,7,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAVJVWIJNDKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。